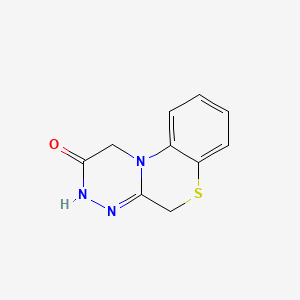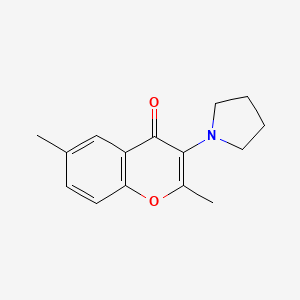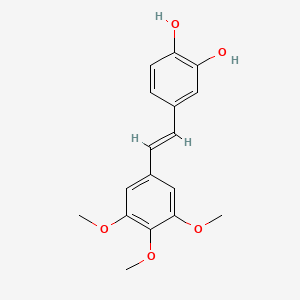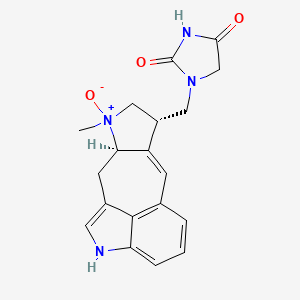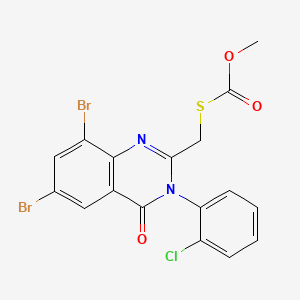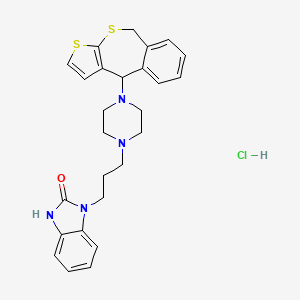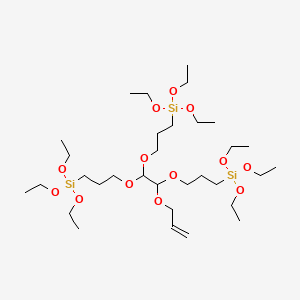
9-(Allyloxy)-4,4,15,15-tetraethoxy-10-(3-(triethoxysilyl)propoxy)-3,8,11,16-tetraoxa-4,15-disilaoctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Allyloxy)-4,4,15,15-tetraethoxy-10-(3-(triethoxysilyl)propoxy)-3,8,11,16-tetraoxa-4,15-disilaoctadecane is a complex organosilicon compound. This compound is characterized by its unique structure, which includes multiple ethoxy groups and a triethoxysilyl propoxy moiety. It is primarily used in various industrial and scientific applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Allyloxy)-4,4,15,15-tetraethoxy-10-(3-(triethoxysilyl)propoxy)-3,8,11,16-tetraoxa-4,15-disilaoctadecane typically involves multiple steps. One common method includes the reaction of allyl alcohol with tetraethoxysilane in the presence of a catalyst to form the allyloxy-tetraethoxysilane intermediate. This intermediate is then reacted with 3-(triethoxysilyl)propylamine under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ethoxy groups, converting them into hydroxyl groups.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Hydroxylated silanes.
Substitution: Amino or thiol-functionalized silanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of advanced materials, including silane coupling agents and surface modifiers. Its unique structure allows for the formation of stable bonds with various substrates, enhancing the properties of composite materials .
Biology
In biological research, it is used to modify surfaces of biomaterials, improving their biocompatibility and functionality. This compound can be used to create bioactive surfaces that promote cell adhesion and growth .
Medicine
In medicine, it is explored for drug delivery applications. The compound’s ability to form stable, biocompatible coatings makes it suitable for encapsulating therapeutic agents, ensuring controlled release and targeted delivery .
Industry
In industrial applications, it is used as a coating agent for various materials, providing enhanced durability, hydrophobicity, and resistance to environmental degradation .
Wirkmechanismus
The mechanism of action of 9-(Allyloxy)-4,4,15,15-tetraethoxy-10-(3-(triethoxysilyl)propoxy)-3,8,11,16-tetraoxa-4,15-disilaoctadecane involves its ability to form stable covalent bonds with various substrates. The triethoxysilyl groups undergo hydrolysis and condensation reactions, forming siloxane bonds with hydroxyl groups on surfaces. This results in the formation of a stable, cross-linked network that enhances the properties of the substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Triethoxysilyl)propylamine: This compound shares the triethoxysilyl group but lacks the allyloxy and tetraethoxy groups, making it less versatile in certain applications.
Tetraethoxysilane: While it contains the tetraethoxy groups, it lacks the allyloxy and triethoxysilyl groups, limiting its functionality compared to 9-(Allyloxy)-4,4,15,15-tetraethoxy-10-(3-(triethoxysilyl)propoxy)-3,8,11,16-tetraoxa-4,15-disilaoctadecane.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, allowing it to participate in a wide range of chemical reactions and applications. Its ability to form stable, multifunctional coatings makes it highly valuable in various fields.
Eigenschaften
CAS-Nummer |
93777-95-8 |
|---|---|
Molekularformel |
C32H70O13Si3 |
Molekulargewicht |
747.1 g/mol |
IUPAC-Name |
triethoxy-[3-[1-prop-2-enoxy-2,2-bis(3-triethoxysilylpropoxy)ethoxy]propyl]silane |
InChI |
InChI=1S/C32H70O13Si3/c1-11-24-33-31(34-25-21-28-46(37-12-2,38-13-3)39-14-4)32(35-26-22-29-47(40-15-5,41-16-6)42-17-7)36-27-23-30-48(43-18-8,44-19-9)45-20-10/h11,31-32H,1,12-30H2,2-10H3 |
InChI-Schlüssel |
MSYDZFMZKHKNRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCOC(C(OCCC[Si](OCC)(OCC)OCC)OCC=C)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


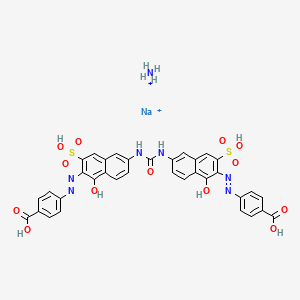

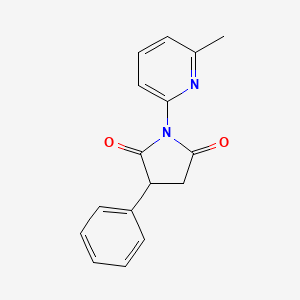
![2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium](/img/structure/B12716777.png)


